ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-component reactions. One common method is the condensation of aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalyst-free conditions using water and polyethylene glycol (PEG-400) as the reaction medium . This green chemistry approach is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and benzothiophene derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline and tetrahydrobenzothiophene derivatives.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure.
Major Products
The major products formed from these reactions include various substituted quinoline and benzothiophene derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
Ethyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and amino groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl
Uniqueness
Ethyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of quinoline and benzothiophene moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H29N3O3S2 |
---|---|
Molecular Weight |
507.7g/mol |
IUPAC Name |
ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinolin-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H29N3O3S2/c1-4-33-26(32)22-16-7-5-6-8-20(16)35-25(22)30-18-11-27(2,3)12-19(31)23(18)21(15-9-10-34-14-15)17(13-28)24(30)29/h9-10,14,21H,4-8,11-12,29H2,1-3H3 |
InChI Key |
FJMCYPCBPCBSLT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CSC=C5)C(=O)CC(C4)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CSC=C5)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.